N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide
CAS No.: 854924-64-4
Cat. No.: VC16783676
Molecular Formula: C22H26N2O
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854924-64-4 |
|---|---|
| Molecular Formula | C22H26N2O |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25) |
| Standard InChI Key | GQPJBOOQHWEOKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide features a butyl chain bridging a 3,4-dihydroisoquinoline group and a trans-cinnamamide (3-phenylprop-2-enamide) moiety. The isoquinoline component contributes a bicyclic aromatic system with a basic nitrogen atom, while the cinnamamide group introduces a planar, conjugated system capable of π-π stacking interactions . The stereochemistry of the α,β-unsaturated amide (E-configuration) is critical for maintaining structural rigidity and potential receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.5 g/mol | |
| CAS Number | 854924-64-4 | |
| Hybrid Features | Isoquinoline + Cinnamamide |
Synthetic Pathways and Optimization
Palladium-Catalyzed Cross-Coupling
The synthesis of N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide typically involves palladium-catalyzed cross-coupling to form carbon-nitrogen bonds between the isoquinoline and butylamine intermediates. A representative protocol includes:
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Isoquinoline Functionalization: 3,4-Dihydroisoquinoline is alkylated with 1,4-dibromobutane to introduce the butyl spacer.
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Amide Coupling: The resultant amine intermediate reacts with E-cinnamoyl chloride under Schotten-Baumann conditions, using aqueous sodium carbonate to facilitate nucleophilic acyl substitution .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1,4-Dibromobutane, K₂CO₃, DMF | 62–68 |
| Amide Formation | E-Cinnamoyl Chloride, Na₂CO₃ | 75–82 |
Challenges: Steric hindrance from the butyl chain necessitates prolonged reaction times (12–18 hr) for complete conversion.
Biological Activity and Mechanism
Putative Therapeutic Targets
While direct pharmacological data for N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide remains limited, structural analogs suggest potential interactions with:
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NMDA Receptors: Cinnamamide derivatives exhibit non-competitive antagonism, modulating glutamate signaling .
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Dopamine Pathways: Isoquinoline moieties may influence dopamine reuptake or receptor affinity .
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Serotonergic Systems: Similar compounds show affinity for 5-HT₁₀ receptors, implicating antidepressant or anxiolytic potential .
In Vitro Stability
Preliminary microsomal stability assays for related cinnamamides (e.g., KM-568) indicate moderate metabolic resistance, with >50% parent compound remaining after 60 minutes in mouse liver microsomes . This suggests that N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide may exhibit favorable pharmacokinetic profiles warranting further study.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Isoquinoline-Cinnamamide Hybrids
Insight: Elongated spacers (e.g., butyl vs. propyl) may enhance blood-brain barrier permeability but reduce aqueous solubility .
Future Directions and Research Gaps
Priority Research Areas
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Target Deconvolution: Identification of primary molecular targets via affinity chromatography or CRISPR screening.
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In Vivo Efficacy: Testing in rodent models of epilepsy or depression to validate therapeutic hypotheses .
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Formulation Development: Addressing solubility limitations through prodrug strategies or nanoencapsulation .
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